N-(2-(2-Benzylidenehydrazino)-2-oxoethyl)-3-bromobenzamide
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Overview
Description
N-(2-(2-Benzylidenehydrazino)-2-oxoethyl)-3-bromobenzamide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a benzylidenehydrazino group, a bromobenzamide moiety, and an oxoethyl linkage, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-Benzylidenehydrazino)-2-oxoethyl)-3-bromobenzamide typically involves a multi-step process. One common method starts with the reaction of 3-bromobenzoyl chloride with hydrazine hydrate to form 3-bromobenzohydrazide. This intermediate is then reacted with benzaldehyde under acidic conditions to yield the desired product. The reaction conditions often include the use of ethanol as a solvent and refluxing the mixture for several hours to ensure complete reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-(2-Benzylidenehydrazino)-2-oxoethyl)-3-bromobenzamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the benzylidene group to a benzyl group.
Substitution: The bromine atom in the benzamide moiety can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the bromine atom.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce benzyl derivatives. Substitution reactions can result in various substituted benzamides.
Scientific Research Applications
N-(2-(2-Benzylidenehydrazino)-2-oxoethyl)-3-bromobenzamide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-(2-Benzylidenehydrazino)-2-oxoethyl)-3-bromobenzamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
N-Benzylidene-N’-(2-chloroquinolin-3-ylmethylene)hydrazine: Known for its antimicrobial activity.
2-(2-Benzylidenehydrazino)-N-(2-methoxyphenyl)-2-oxoacetamide: Studied for its potential anticancer properties.
2-(6-nitrobenzo[d]thiazol-2-ylthio)-N-benzyl-N-(6-nitrobenzo[d]thiazol-2-yl)acetamide: Investigated for its anti-tubercular activity.
Uniqueness
N-(2-(2-Benzylidenehydrazino)-2-oxoethyl)-3-bromobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses.
Properties
CAS No. |
767335-53-5 |
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Molecular Formula |
C16H14BrN3O2 |
Molecular Weight |
360.20 g/mol |
IUPAC Name |
N-[2-[(2E)-2-benzylidenehydrazinyl]-2-oxoethyl]-3-bromobenzamide |
InChI |
InChI=1S/C16H14BrN3O2/c17-14-8-4-7-13(9-14)16(22)18-11-15(21)20-19-10-12-5-2-1-3-6-12/h1-10H,11H2,(H,18,22)(H,20,21)/b19-10+ |
InChI Key |
GLJHQWFOLHMBRR-VXLYETTFSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=N/NC(=O)CNC(=O)C2=CC(=CC=C2)Br |
Canonical SMILES |
C1=CC=C(C=C1)C=NNC(=O)CNC(=O)C2=CC(=CC=C2)Br |
Origin of Product |
United States |
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